

Spectrophotometric Determination of Zineb in Agricultural Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: Zinc-ethylenedis(dithiocarbamate)

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This document provides detailed application notes and experimental protocols for the quantitative determination of Zineb, a zinc-containing dithiocarbamate fungicide, in various agricultural samples using UV-Vis spectrophotometry. The primary method detailed is based on the formation of a colored complex, offering a sensitive and accessible analytical approach for researchers and scientists.

Introduction

Zineb (zinc ethylene-1,2-bis-dithiocarbamate) is a widely used fungicide in agriculture to protect crops from various fungal diseases.^{[1][2]} Its extensive use, however, raises concerns about potential residues in food products, necessitating reliable and efficient analytical methods for monitoring.^{[1][3]} Spectrophotometry offers a cost-effective and readily available technique for the quantification of Zineb residues.^{[4][5]}

The most common spectrophotometric methods for Zineb determination are based on two main principles:

- Indirect Method via Carbon Disulfide: This traditional method involves the acid hydrolysis of Zineb to release carbon disulfide (CS₂), which is then measured colorimetrically.^{[1][6]} However, this method is non-specific as it detects all dithiocarbamates.^[1]

- Direct Method via Complexation: A more specific approach involves the reaction of the zinc component of Zineb with a chromogenic agent to form a colored complex that can be measured spectrophotometrically. One such method utilizes 4-(2-pyridylazo)-resorcinol (PAR) as the complexing agent.[7][8]

This application note will focus on the direct spectrophotometric method using 4-(2-pyridylazo)-resorcinol (PAR), which provides good sensitivity and selectivity for Zineb.

Principle of the Method

The spectrophotometric determination of Zineb using 4-(2-pyridylazo)-resorcinol (PAR) is based on the release of zinc ions (Zn^{2+}) from the Zineb molecule upon digestion with nitric acid. The released Zn^{2+} then reacts with PAR in a micellar medium (such as Triton X-100) to form a stable, colored complex.[7][9] The intensity of the color, which is directly proportional to the concentration of Zineb, is measured at the wavelength of maximum absorbance (λ_{max}) of the complex, around 495 nm.[7][9]

Experimental Protocols

Reagents and Solutions

- Zineb Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of analytical grade Zineb and dissolve it in 100 mL of a suitable solvent like an aqueous solution of 5% cysteine and 5% EDTA.[1] Note: Zineb is poorly soluble in most common solvents; chelating agents are used to facilitate dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
- Nitric Acid (HNO_3): Concentrated, analytical grade.
- 4-(2-pyridylazo)-resorcinol (PAR) Solution (0.1% w/v): Dissolve 0.1 g of PAR in 100 mL of deionized water.
- Triton X-100 Solution (5% v/v): Dissolve 5 mL of Triton X-100 in 95 mL of deionized water.
- Ammonium Thiocyanate (NH_4SCN) Solution.[7][9]

- Toluene.[7][9]
- Chloroform.[7][9]

Sample Preparation

The extraction and clean-up procedure aims to isolate Zineb from the complex sample matrix and remove interfering substances.

- Homogenization: Weigh a representative portion (e.g., 10-50 g) of the agricultural sample (e.g., fruits, vegetables) and homogenize it.
- Extraction: Transfer the homogenized sample to a flask. Add a suitable extraction solvent. An aqueous solution of cysteine and ethylenediaminetetraacetic acid (EDTA) can be used to extract Zineb.[1][3][10] For example, add 100 mL of a cysteine-EDTA solution and homogenize.
- Separation of Ziram (if present): To specifically determine Zineb in the potential presence of another zinc-containing dithiocarbamate, Ziram, an initial extraction with chloroform can be performed, as Ziram is soluble in chloroform while Zineb is not.[7][9]
- Interference Removal: To remove interference from inorganic zinc and other metal ions, the sample can be treated with ammonium thiocyanate (NH_4SCN) and surfactants and then extracted with toluene.[7][9] The remaining aqueous residue is used for Zineb determination. [7][9]
- Digestion: Take a known aliquot of the sample extract and digest it with concentrated nitric acid to release the zinc ions from the Zineb complex.[7][9] This step is crucial for the subsequent complexation reaction.

Spectrophotometric Measurement

- Complex Formation: To the digested sample solution, add the PAR solution and the Triton X-100 solution. Adjust the pH to the optimal range for complex formation (if specified in the original method).
- Incubation: Allow the solution to stand for a specified time to ensure complete color development.

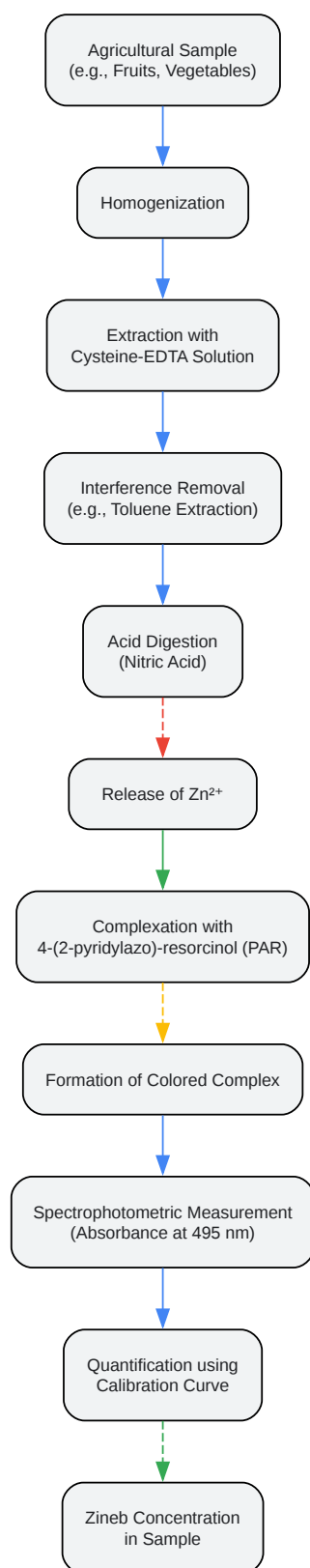
- **Measurement:** Measure the absorbance of the resulting colored solution at 495 nm using a UV-Vis spectrophotometer against a reagent blank prepared in the same manner without the analyte.[\[7\]](#)[\[9\]](#)
- **Calibration Curve:** Construct a calibration curve by plotting the absorbance values of the working standard solutions versus their corresponding concentrations.
- **Quantification:** Determine the concentration of Zineb in the sample by comparing its absorbance with the calibration curve.

Quantitative Data

The performance of the spectrophotometric method for Zineb determination is summarized in the table below. The data is compiled from various studies and may vary depending on the specific experimental conditions and sample matrix.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	495 nm	[7] [9]
Molar Absorptivity	$8.05 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[7]
Optimum Concentration Range	0.07 - 1.4 mg/L	[7] [9]
Limit of Detection (LOD)	21 $\mu\text{g/L}$	[7] [9]
Relative Standard Deviation (RSD)	< 1.5%	[7] [9]
Beer's Law Obedience Range	0.025 - 1.5 mg/L	[8]
Limit of Determination in Foodstuffs	0.2 mg/kg	[8]

Experimental Workflow Diagram



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Caption: Workflow for the spectrophotometric determination of Zineb.

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